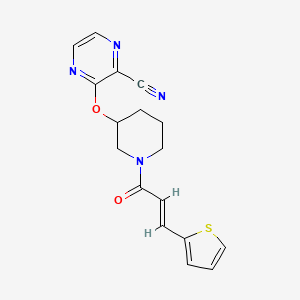
(E)-3-((1-(3-(thiophen-2-yl)acryloyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-3-((1-(3-(thiophen-2-yl)acryloyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C17H16N4O2S and its molecular weight is 340.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(E)-3-((1-(3-(thiophen-2-yl)acryloyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties.
Chemical Structure and Properties
The molecular formula of this compound is C17H16N4O2S2, with a molecular weight of 372.5 g/mol. The compound features a piperidine ring, a thiophene moiety, and a pyrazine carbonitrile group, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C17H16N4O2S2 |
| Molecular Weight | 372.5 g/mol |
| CAS Number | 2034997-18-5 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Piperidine Derivative : Reaction of piperidine with thiophene-acryloyl derivatives.
- Introduction of the Pyrazine Moiety : Coupling reactions to integrate the pyrazine ring.
- Final Modifications : Functionalization to achieve the desired carbonitrile group.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties against various cell lines, including PC-3 (prostate cancer), NCI-H460 (lung cancer), and HeLa (cervical cancer). The IC50 values for these compounds ranged from 14.62 µM to 29.31 µM, indicating moderate to potent activity against these cancer cells .
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against a range of bacterial and fungal strains. In vitro assays revealed effective inhibition against pathogens such as Staphylococcus aureus and Candida albicans. Minimum inhibitory concentrations (MICs) were recorded at low levels, suggesting strong potential for therapeutic applications in treating infections .
Antioxidant Properties
Antioxidant assays have indicated that this compound possesses significant free radical scavenging activity. This was assessed using DPPH and hydroxyl radical scavenging assays, where it demonstrated a capacity to neutralize reactive oxygen species effectively .
The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific molecular targets such as enzymes and receptors involved in cell proliferation and survival pathways. For instance, the presence of the thiophene and pyrazine moieties may facilitate binding to kinase enzymes critical for cancer cell signaling .
Case Studies
- Study on Anticancer Efficacy : A study evaluating the anticancer effects of related compounds showed that modifications in the structure significantly influenced their potency against various cancer cell lines. The incorporation of different functional groups was found to enhance activity .
- Antimicrobial Evaluation : Research conducted on similar pyrazine derivatives highlighted their effectiveness against both Gram-positive and Gram-negative bacteria, reinforcing the potential of such compounds in developing new antimicrobial agents .
Eigenschaften
IUPAC Name |
3-[1-[(E)-3-thiophen-2-ylprop-2-enoyl]piperidin-3-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c18-11-15-17(20-8-7-19-15)23-13-3-1-9-21(12-13)16(22)6-5-14-4-2-10-24-14/h2,4-8,10,13H,1,3,9,12H2/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGAONMOGGJROJ-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C=CC2=CC=CS2)OC3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)C(=O)/C=C/C2=CC=CS2)OC3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














